molecular formula C21H28N4O3 B14154543 N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide CAS No. 573942-33-3

N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide

Cat. No.: B14154543
CAS No.: 573942-33-3
M. Wt: 384.5 g/mol
InChI Key: TWHMXCYMZLZCFZ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide is a synthetic compound that features a unique structure combining an adamantyl group, a nitro group, and a piperazine moiety attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide typically involves multiple steps. One common approach starts with the preparation of the adamantyl derivative, followed by nitration and subsequent coupling with a piperazine derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The nitro group may participate in redox reactions, while the piperazine moiety can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1-Adamantylacetic acid

Uniqueness

N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide is unique due to its combination of an adamantyl group, a nitro group, and a piperazine moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other adamantyl derivatives .

Properties

CAS No.

573942-33-3

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide

InChI

InChI=1S/C21H28N4O3/c26-20(23-21-11-14-7-15(12-21)9-16(8-14)13-21)17-1-2-18(19(10-17)25(27)28)24-5-3-22-4-6-24/h1-2,10,14-16,22H,3-9,11-13H2,(H,23,26)

InChI Key

TWHMXCYMZLZCFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-]

solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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